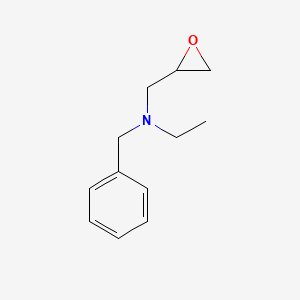

Benzyl(ethyl)(oxiran-2-ylmethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, tris (oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC) was synthesized by a new two-step method without using harmful epichlorohydrin . This method involved quaternization of tertiary amine by activated oxirane and carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Molecular Structure Analysis

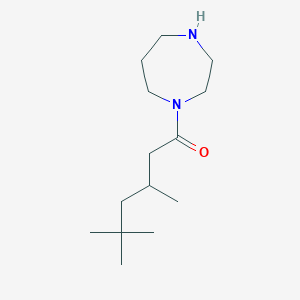

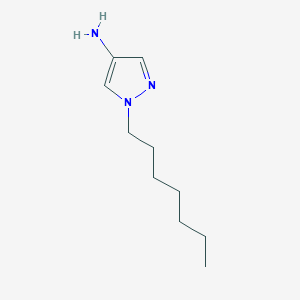

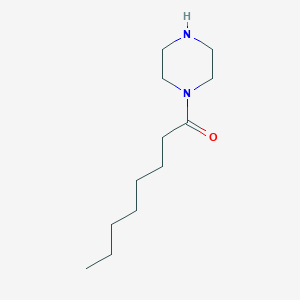

The molecular structure of Benzyl(ethyl)(oxiran-2-ylmethyl)amine is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether . This structure is also associated with the presence of benzyl and ethyl groups .Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by the opening of the oxirane ring. This can be catalyzed by amines, leading to the formation of β-amino alcohols . The reaction is highly regioselective and can be used for the introduction of amines in natural products .Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a storage temperature of -10 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Heterocycles

A general approach has been developed for synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one, tetrahydro[1,4]diazepino[1,2-a]indol-1-one, and tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-one derivatives, starting from easily accessible 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates. This synthesis involves regioselective strategies for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates and their subsequent treatment with amines, resulting in oxirane ring-opening and direct cyclisation to yield target compounds. The study provides valuable insights into the efficient functionalization of ethyl 1H-indole- and ethyl 1H-benzo[d]imidazole-2-carboxylates, with the structures of the synthesized compounds confirmed by NMR spectroscopy and HRMS investigation (Dzedulionytė et al., 2022).

Interaction with Amines

1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde's interaction with primary amines leads to the formation of β-aminoalcohols, showcasing a more stable product formation than alternative Schiff bases. This reaction indicates the oxirane moiety's reactivity towards primary amines, contributing to the understanding of oxirane-containing compound reactions with amines (Suzdalev et al., 2011).

Nanoparticle Crosslinking in Polymerization

A study on polymerization-induced self-assembly (PISA) and in situ crosslinking of nanoparticles achieved via ARGET ATRP of glycidyl methacrylate (GMA) or a mixture of GMA/benzyl methacrylate (BnMA) monomers has been conducted. This process highlights the oxirane ring's role in GMA during the polymerization and crosslinking process, providing insights into the stabilization of nanoparticles formed during PISA (Wang et al., 2018).

Thermal and Mechanical Properties of Polymers

A comprehensive study on the thermal and mechanical properties of poly(ionic liquid)s (PILs), designed with oxiran-2-ylmethyl-functionalized ionic liquid monomers, showcases the impact of these structures on the cross-linked polymer networks' properties. This research explores how the incorporation of oxirane moieties affects the glass transition temperature (Tg) and elastic moduli of the PILs, providing valuable data for designing materials with specific thermal and mechanical properties (Shim et al., 2022).

Mécanisme D'action

The mechanism of action for the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid involves a series of parallel consecutive stages: quaternization of tertiary amine by activated oxirane and carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Safety and Hazards

Orientations Futures

The unique chemical structure and potential applications of Benzyl(ethyl)(oxiran-2-ylmethyl)amine in various fields suggest that it could be a subject of future research. Its role in the synthesis of β-amino alcohols and potential for introducing amines in natural products could be particularly interesting areas for further exploration .

Propriétés

IUPAC Name |

N-benzyl-N-(oxiran-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-13(9-12-10-14-12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAOLBTXWUVDPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CO1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)

![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)